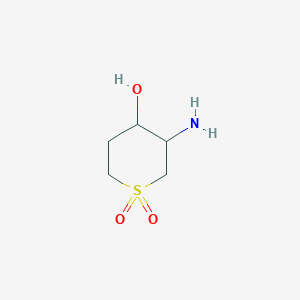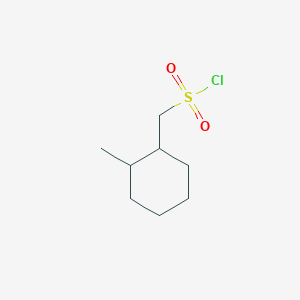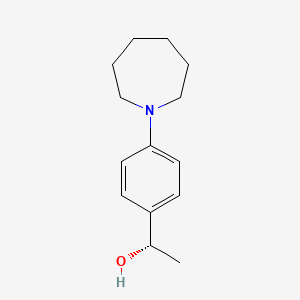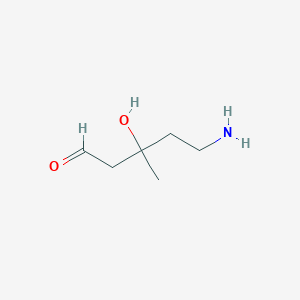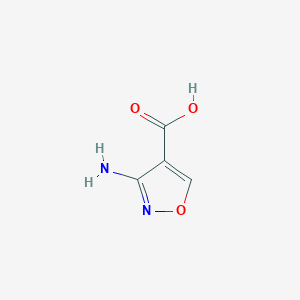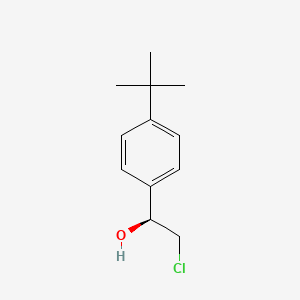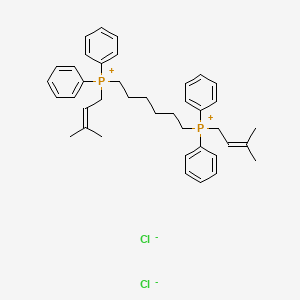
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organic compound with the molecular formula C40H50P2.2Cl. This compound is known for its unique structure, which includes two phosphonium groups connected by a hexane chain, each substituted with a 3-methylbut-2-en-1-yl group and diphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphines.
Substitution: The chloride ions can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or potassium iodide in an appropriate solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Bromide or iodide derivatives of the original compound.
Scientific Research Applications
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can interact with negatively charged sites on biomolecules, leading to changes in their activity or function. The compound’s unique structure allows it to engage in multiple interactions simultaneously, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diylbis(diphenylphosphine): Lacks the 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Tetraphenylphosphonium chloride: Contains only one phosphonium group, limiting its ability to interact with multiple targets.
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) bromide: Similar structure but with bromide ions instead of chloride, which can affect its reactivity and solubility.
Uniqueness
Hexane-1,6-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride stands out due to its dual phosphonium groups and the presence of 3-methylbut-2-en-1-yl substituents. These features provide enhanced reactivity and the ability to engage in diverse chemical interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
81194-93-6 |
|---|---|
Molecular Formula |
C40H50Cl2P2 |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C40H50P2.2ClH/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40;;/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
ANWGCLHZHIVKJI-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


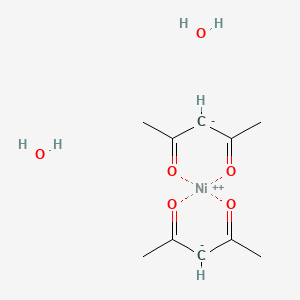

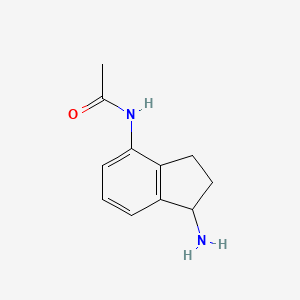
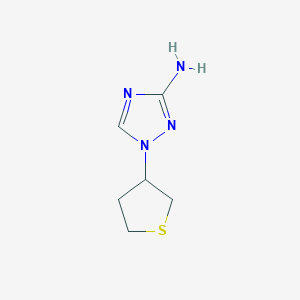
![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
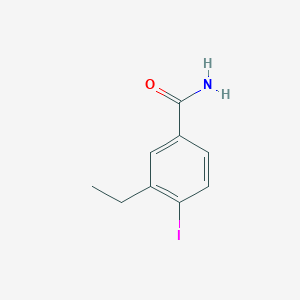
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
